3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride

Catalog No.
S816303
CAS No.
1389264-28-1
M.F
C6H12ClNO
M. Wt
149.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride

CAS Number

1389264-28-1

Product Name

3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

InChI

InChI=1S/C6H11NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-8H,1-3H2;1H

InChI Key

HBCBRIDOEJTPIU-UHFFFAOYSA-N

SMILES

C1C2CNCC1C2O.Cl

Canonical SMILES

C1C2CNCC1C2O.Cl

3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride is a bicyclic compound characterized by the molecular formula C6H12ClNOC_6H_{12}ClNO and a molecular weight of approximately 149.62 g/mol. This compound features a unique bicyclic structure that includes a nitrogen atom within its ring system, contributing to its intriguing chemical and biological properties. It is often utilized as a building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecules .

, including:

  • Oxidation: The addition of oxygen or removal of hydrogen, potentially leading to various oxidized derivatives.
  • Reduction: The compound can be reduced to form different derivatives, often involving reducing agents like lithium aluminum hydride.
  • Substitution: Various substituents can be introduced into the molecule, allowing for the modification of its chemical properties.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

  • Oxidizing agents: Potassium permanganate for oxidation reactions.
  • Reducing agents: Lithium aluminum hydride for reduction processes.
  • Nucleophiles: Employed in substitution reactions to replace existing atoms or groups .

Major Products Formed

The specific products formed from these reactions depend on the reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride exhibits notable biological activities, making it a subject of interest in medicinal chemistry:

  • Bioisosteric Properties: It acts as a bioisostere, mimicking other biologically active molecules, which enhances its potential for drug development.
  • Cellular Effects: The compound influences cell signaling pathways and gene expression, affecting cellular metabolism and other biological processes.
  • Enzyme Interactions: It can bind to enzyme active sites, potentially inhibiting or activating their functions through specific interactions involving hydrogen bonds and van der Waals forces .

Synthetic Routes

The synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process may require specific reaction conditions to optimize yield and purity.

Industrial Production Methods

In industrial settings, large-scale production may involve specialized equipment for handling reagents and conditions necessary for synthesis. The methods are optimized to ensure high yield and purity suitable for various applications .

3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride has several applications across different fields:

  • Pharmaceuticals: Used as a building block in the synthesis of antihistamine drugs, enhancing their physicochemical properties.
  • Chemical Synthesis: Serves as an important intermediate in creating complex organic molecules.
  • Industrial Chemicals: Employed in the production of various industrial chemicals and materials due to its unique reactivity .

Studies on 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride focus on its interactions with biological molecules:

  • Transport Mechanisms: The compound's distribution within cells is mediated by specific transporters and binding proteins.
  • Subcellular Localization: Its localization within cellular compartments is crucial for its biochemical effects, often guided by targeting signals or modifications post-synthesis .

Similar Compounds

Several compounds share structural similarities with 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride:

Compound NameMolecular FormulaUnique Features
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochlorideC5H10ClNOC_5H_{10}ClNOContains an oxygen atom replacing nitrogen
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochlorideC6H9ClF3NOC_6H_{9}ClF_3NOFeatures trifluoromethyl group enhancing lipophilicity

These compounds exhibit unique properties that differentiate them from 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride while retaining similar bicyclic structures.

Structural Elucidation and Molecular Formula

The molecular structure of 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is characterized by its distinctive bicyclic architecture containing seven atoms in the ring system [1] [4] [5]. The free base form possesses the molecular formula C₆H₁₁NO with a molecular weight of 113.16 grams per mole [1] [8]. Upon formation of the hydrochloride salt, the molecular formula becomes C₆H₁₂ClNO with a corresponding molecular weight of 149.62 grams per mole [4] [5] [6].

The structural elucidation reveals that the compound consists of a fused bicyclic system where two rings share two carbon atoms, creating a bridged configuration [1] [9] [10]. The nitrogen atom occupies position 3 in the bicyclic framework, while the hydroxyl group is located at position 6 [1] [8] [11]. The International Union of Pure and Applied Chemistry name for the compound is 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride [4] [5] [6].

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₆H₁₁NOC₆H₁₂ClNO
Molecular Weight113.16 g/mol149.62 g/mol
Chemical Abstracts Service Number470036071389264-28-1

The Simplified Molecular Input Line Entry System representation for the free base is C1C2CNCC1C2O, while the hydrochloride salt incorporates the additional chloride ion [4] [12] [11]. The International Chemical Identifier for the free base is InChI=1S/C6H11NO/c8-6-4-1-5(6)3-7-2-4/h4-8H,1-3H2, providing a standardized method for chemical identification [1] [11].

Stereochemical Configuration and Conformational Analysis

Bicyclic Framework Architecture

The bicyclic framework of 3-azabicyclo[3.1.1]heptan-6-ol exhibits a bridged architecture that distinguishes it from other cyclic systems [2] [13] [9]. The [3.1.1] notation indicates that the two rings share two carbon atoms with bridge lengths of three, one, and one atoms respectively [9] [10]. This bridged configuration results in a highly rigid three-dimensional structure that constrains molecular flexibility significantly compared to acyclic analogues [2] [14] [15].

The bicyclic system creates a propellane-like geometry where the nitrogen-containing six-membered ring is fused with a four-membered ring bridge [9] [10]. This architecture results in specific geometric parameters that influence the compound's overall molecular properties [2] [15]. The bridging arrangement forces specific bond angles and distances that contribute to the compound's unique chemical behavior [14] [16].

Stereogenic Centers and Absolute Configuration

The stereochemical analysis of 3-azabicyclo[3.1.1]heptan-6-ol reveals the presence of multiple stereogenic centers within the bicyclic framework [1] [6] [8]. The compound can exist in different stereoisomeric forms, with the most commonly studied configurations being designated as (1R,5R) and (1R,5S) based on the Cahn-Ingold-Prelog priority rules [1] [6] [8].

The absolute configuration significantly influences the compound's three-dimensional shape and subsequent molecular interactions [17] [18]. Crystallographic studies have shown that different stereoisomers exhibit distinct spatial arrangements of functional groups, affecting their potential biological activities [19] [17]. The stereochemical configuration also determines the compound's ability to act as an effective bioisostere for aromatic systems [2] [15].

StereoisomerConfigurationChemical Abstracts Service Number
Isomer 1(1R,5R)98113615
Isomer 2(1R,5S,6r)2355191-37-4
Hydrochloride Form(1R,5S,6r)2355191-38-5

Ring Strain Analysis and Molecular Rigidity

The ring strain analysis of the 3-azabicyclo[3.1.1]heptane system reveals significant structural constraints imposed by the bridged bicyclic architecture [2] [20] [16]. Computational studies have demonstrated that the bicyclic framework exhibits considerable ring strain, particularly at the bridgehead positions where bond angles deviate from ideal tetrahedral geometry [16] [18].

The molecular rigidity resulting from this ring strain contributes to the compound's conformational stability [2] [20] [14]. Unlike flexible aliphatic chains or even monocyclic systems, the bicyclic framework restricts rotation around bonds and limits the accessible conformational space [16] [15]. This rigidity is particularly pronounced due to the incorporation of the nitrogen atom, which introduces additional electronic constraints [16] [18].

Density functional theory calculations have shown that the ring strain energy contributes significantly to the overall thermodynamic stability of the system [16] [18]. The strain energy affects both the kinetic and thermodynamic properties of chemical reactions involving this scaffold [18]. The molecular rigidity also influences the compound's ability to maintain specific three-dimensional orientations required for biological activity [2] [15].

Physical and Chemical Characteristics

Spectroscopic Properties

The spectroscopic characterization of 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride provides crucial structural confirmation through multiple analytical techniques [12] . Nuclear magnetic resonance spectroscopy reveals characteristic patterns that distinguish this bicyclic system from other nitrogen-containing heterocycles [23].

Proton nuclear magnetic resonance spectroscopy shows distinctive chemical shifts for the bridgehead protons and the hydroxyl group . The bicyclic nature results in specific coupling patterns that reflect the rigid geometric constraints of the system [24] . Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with characteristic chemical shifts for the carbon atoms in different environments within the bicyclic framework .

Infrared spectroscopy demonstrates characteristic absorption bands for the hydroxyl group at approximately 3200 cm⁻¹ . The hydrochloride salt exhibits a broad nitrogen-hydrogen stretch between 2500-2700 cm⁻¹, confirming the protonated state of the nitrogen atom . Mass spectrometry using electrospray ionization shows the molecular ion peak [M+H]⁺ corresponding to the protonated molecular weight [11].

Spectroscopic TechniqueKey Characteristics
¹H Nuclear Magnetic ResonanceCharacteristic bridgehead proton patterns
¹³C Nuclear Magnetic ResonanceDistinct carbon environment signals
Infrared SpectroscopyHydroxyl stretch ~3200 cm⁻¹
Mass Spectrometry[M+H]⁺ ion at m/z 114.09

Solubility Parameters and Crystal Behavior

The solubility characteristics of 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride are significantly influenced by both the bicyclic framework and the ionic nature of the hydrochloride salt [2] [7] [3]. The free base exhibits limited water solubility due to its predominantly hydrocarbon framework, while the hydrochloride salt demonstrates enhanced aqueous solubility [3] [15].

The compound's polar surface area contributes to its solubility profile, with computational predictions indicating a topological polar surface area of approximately 32.26 Ų [5]. The logarithm of the partition coefficient between octanol and water is predicted to be near zero, suggesting balanced hydrophilic and lipophilic properties [5]. These solubility parameters make the compound suitable for various pharmaceutical applications where balanced solubility is required [2] [3].

Crystal behavior studies have revealed that the hydrochloride salt tends to form stable crystalline structures under appropriate conditions [12]. The ionic nature of the salt facilitates crystal lattice formation through electrostatic interactions between the protonated nitrogen and chloride ions [12]. Storage recommendations typically specify dry conditions at temperatures between 2-8°C to maintain crystal stability [5] [12].

pH-Dependent Chemical Behavior

The pH-dependent behavior of 3-azabicyclo[3.1.1]heptan-6-ol is primarily governed by the basicity of the nitrogen atom within the bicyclic framework [5] [12]. The nitrogen atom can undergo protonation and deprotonation reactions depending on the solution pH, with the protonated form being favored under acidic conditions [12].

The compound exhibits typical behavior of a weak base, with the nitrogen atom accepting protons in acidic environments to form the corresponding ammonium salt [12]. This pH-dependent equilibrium affects the compound's solubility, with the protonated form showing enhanced water solubility compared to the neutral species [3] [15]. The hydroxyl group also contributes to the pH-dependent behavior, though to a lesser extent than the nitrogen functionality .

Chemical stability studies indicate that the compound maintains structural integrity across a wide pH range, with the bicyclic framework providing resistance to hydrolytic degradation [2] [3]. The rigid structure prevents the conformational changes that might otherwise lead to chemical instability under varying pH conditions [2] [15].

Comparative Structural Analysis

Comparison with Related Azabicyclic Systems

The structural comparison of 3-azabicyclo[3.1.1]heptan-6-ol with related azabicyclic systems reveals important similarities and differences that influence their respective properties [19] [9] [10]. The 3-azabicyclo[3.1.1]heptane framework can be compared with other bridged nitrogen heterocycles such as 2-azabicyclo[2.2.1]heptane and 6-oxa-3-azabicyclo[3.1.1]heptane [19] [10] [25].

The [3.1.1] bridging pattern distinguishes this system from the [2.2.1] arrangement found in tropane-related compounds [19] [24]. While both systems exhibit significant rigidity, the [3.1.1] framework provides different geometric constraints and exit vector angles that affect potential biological interactions [2] [15] [26]. The incorporation of oxygen in place of a carbon atom, as seen in oxa-analogues, alters both electronic properties and hydrogen bonding capabilities [10] [25].

Comparative studies have shown that the 3-azabicyclo[3.1.1]heptane system exhibits remarkable similarity to pyridine in terms of geometric parameters and electronic distribution [2] [7] [15]. This similarity makes it particularly valuable as a saturated bioisostere for pyridine-containing compounds [3] [15]. The three-dimensional overlay of these structures demonstrates nearly identical nitrogen positioning and overall molecular shape [15].

Bicyclic SystemBridge PatternKey Structural Features
3-Azabicyclo[3.1.1]heptane[3.1.1]Pyridine-like geometry
2-Azabicyclo[2.2.1]heptane[2.2.1]Tropane-related structure
6-Oxa-3-azabicyclo[3.1.1]heptane[3.1.1]Oxygen incorporation
3-Azabicyclo[3.2.0]heptane[3.2.0]Alternative bridging

Structure-Property Relationships Among Analogues

The structure-property relationships among 3-azabicyclo[3.1.1]heptan-6-ol analogues demonstrate how structural modifications influence physicochemical and biological properties [27] [28] [2] [3]. Substitution patterns at different positions on the bicyclic framework result in compounds with varying degrees of biological activity and physicochemical characteristics [26] [29].

Benzyl-substituted analogues, such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol, exhibit enhanced lipophilicity and altered solubility profiles compared to the parent compound [30] [31]. These modifications affect the compound's ability to cross biological membranes and interact with target proteins [2] [3]. Trifluoromethyl substitutions introduce additional electronic effects that can modulate both chemical stability and biological activity [32] [29].

The relationship between stereochemistry and biological activity has been extensively studied among these analogues [17] [26] [18]. Different stereoisomers of the same basic structure can exhibit vastly different binding affinities and selectivities for biological targets [17] [26]. This stereochemical dependence underscores the importance of the three-dimensional arrangement in determining biological function [18].

Research has demonstrated that modifications to the hydroxyl group, such as esterification or etherification, can significantly alter the compound's pharmacokinetic properties while maintaining the essential bicyclic framework [30] [33]. These structure-activity relationships provide valuable guidance for the design of new compounds with optimized properties for specific applications [2] [3] [33].

Retrosynthetic Analysis

The retrosynthetic analysis of 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride reveals several strategic disconnection patterns that have guided the development of modern synthetic approaches [1] [2]. The primary retrosynthetic strategies involve disconnection of the bicyclic framework through different bond-breaking patterns, each offering unique advantages for synthetic accessibility and scalability.

The most successful retrosynthetic approach involves the disconnection of the carbon-nitrogen bond at the bridgehead position, leading to spirocyclic oxetanyl nitrile precursors [1]. This disconnection strategy capitalizes on the inherent strain of the oxetane ring, which facilitates subsequent ring-opening and cyclization processes under reducing conditions. The oxetanyl nitrile precursors can be further disconnected to reveal readily available starting materials such as commercially accessible alcohols and nitrile-containing building blocks [3].

An alternative retrosynthetic pathway involves the disconnection of the imide functionality, revealing 1,3-difunctionalized cyclobutane derivatives as key intermediates [4]. This approach leverages the stereochemical control achievable through diastereoselective reactions on the cyclobutane framework, particularly the Strecker reaction, which establishes the required stereochemical relationship between functional groups [4].

Photochemical retrosynthetic approaches focus on the disconnection of cyclobutane rings formed through [2+2] photocycloaddition reactions [5]. These strategies typically involve the retrosynthetic fragmentation of the bicyclic system to reveal simpler alkene precursors that can undergo intramolecular photochemical cyclization to construct the target framework.

Classical Synthetic Routes

Classical synthetic approaches to 3-azabicyclo[3.1.1]heptane derivatives have historically relied on thermal cyclization reactions and traditional organic transformations [6]. Early methodologies involved the thermal intramolecular [2+2] cycloaddition of appropriately functionalized precursors, though these approaches often suffered from harsh reaction conditions and limited substrate scope.

The Mannich reaction-based approach represents one of the earliest systematic methods for constructing the azabicycloheptane framework [7]. This methodology involves the double Mannich reaction of cyclobutanone derivatives with primary amines and formaldehyde, leading to the formation of the bicyclic nitrogen-containing framework. However, these classical approaches typically require elevated temperatures and extended reaction times, limiting their practical applicability.

Traditional metal-catalyzed approaches have employed transition metal complexes to facilitate cyclization reactions [7]. Rhodium-catalyzed carbon-hydrogen insertion reactions have been utilized to construct bridged lactam intermediates, which can be subsequently reduced to yield the desired azabicycloheptane systems. These classical routes, while demonstrating the feasibility of the target structures, often require expensive metal catalysts and specialized reaction conditions.

Contemporary Synthesis Strategies

Reduction of Spirocyclic Oxetanyl Nitriles

The reduction of spirocyclic oxetanyl nitriles represents the most significant breakthrough in the synthesis of 3-azabicyclo[3.1.1]heptanes, offering unprecedented scalability and operational simplicity [1] [2] [3]. This methodology was developed through the unexpected discovery that lithium aluminum hydride reduction of spirocyclic oxetanyl nitriles leads directly to the bicyclic amine framework rather than the anticipated primary amine products.

The mechanism of this transformation involves initial hydride transfer to the nitrile carbon, forming an imine intermediate that undergoes spontaneous intramolecular cyclization [3]. Computational studies using density functional theory have revealed that the reaction proceeds through a stepwise mechanism involving an intramolecular nucleophilic substitution reaction followed by rapid proton transfer processes [3]. The calculated free energy barrier for the rate-limiting step is 32.9 kcal/mol in tetrahydrofuran, which decreases to 26.9 kcal/mol in the presence of lithium ions, corresponding to a 5200-fold acceleration of the reaction rate [3].

The scope of this methodology encompasses a wide range of spirocyclic oxetanyl nitrile substrates, with yields typically ranging from 69% to 92% [1]. Alternative reducing agents such as sodium borohydride in combination with cobalt chloride catalysis have also proven effective, particularly for substrates bearing sensitive functional groups [3]. The reaction can be performed using either lithium aluminum hydride in tetrahydrofuran at room temperature or sodium borohydride with cobalt chloride in methanol under reflux conditions.

Intramolecular Imide Formation Routes

The intramolecular imide formation route represents a highly efficient multigram-scale approach to 3-azabicyclo[3.1.1]heptane derivatives [4]. This methodology relies on the cyclization of appropriately functionalized cyclobutane derivatives bearing both amine and carboxylic acid functionalities in a 1,3-relationship.

Partial hydrolysis of the nitrile group using sulfuric acid in trifluoroacetic acid proceeds in nearly quantitative yield while leaving the ester functionality intact [4]. The resulting amide undergoes base-mediated cyclization using potassium tert-butoxide to form the bicyclic imide in 84% yield. The high efficiency of this cyclization step reflects the favorable entropy gain associated with intramolecular bond formation and the relief of ring strain in the cyclobutane precursor.

This methodology has been successfully demonstrated on scales up to 366 grams for the Strecker reaction and 30 grams for the final bicyclic imide [4]. The approach offers excellent atom economy and minimizes the need for chromatographic purification, with several steps requiring only simple crystallization or trituration for product isolation.

Photochemical Cyclization Approaches

Photochemical cyclization approaches provide access to azabicycloheptane derivatives under mild reaction conditions using readily available starting materials [5]. The primary photochemical strategy involves intramolecular [2+2] photocycloaddition reactions of appropriately substituted precursors containing both alkene and nitrogen-containing functionalities.

The photochemical methodology typically employs ultraviolet LED irradiation at 370 nanometers to promote the cyclization reaction [5]. For substrates containing nitrogen-substituted maleimide functionalities, the photochemical process can proceed without external photosensitizers due to the favorable triplet quantum yields of nitrogen-alkyl substituted maleimides. However, nitrogen-aryl substituted substrates require the use of photosensitizers such as thioxanthone due to their near-zero triplet quantum yields [8].

The photochemical approach offers several advantages, including mild reaction conditions, tolerance of diverse functional groups, and the ability to construct complex polycyclic frameworks in a single step [5]. Reaction yields typically range from 54% to 85%, with diastereoselectivities often exceeding 65:35. The methodology is particularly valuable for the construction of highly substituted azabicycloheptane derivatives that would be challenging to access through traditional thermal methods.

Recent advances in continuous-flow photochemistry have enhanced the scalability of these approaches, allowing for better control of photon flux and heat dissipation [9]. Flow photochemical reactors enable precise control of residence time and light exposure, leading to improved reproducibility and potential for scale-up applications.

Large-Scale Synthesis Protocols

Multigram Synthesis Optimization

The optimization of multigram synthesis protocols for 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride has focused on maximizing efficiency while minimizing the need for chromatographic purification [3] [4]. The most successful large-scale protocols eliminate column chromatography entirely through the use of crystallization, distillation, and simple extraction procedures.

The spirocyclic oxetanyl nitrile reduction approach has been optimized for 40-gram scale synthesis with yields consistently exceeding 69% [3]. The optimization strategy involves careful control of reaction temperature to prevent side reactions and the use of tert-butyl methyl ether for product precipitation, which allows for simple filtration-based isolation. The resulting free base can be converted to the more stable hydrochloride salt through treatment with hydrogen chloride in organic solvents.

The intramolecular imide formation route has achieved even larger scales, with the key Strecker reaction demonstrated on 366-gram scale [4]. This approach benefits from the commercial availability of the starting cyclobutanone derivative and the high efficiency of each synthetic step. The optimization includes careful temperature control during the Strecker reaction to maintain diastereoselectivity and the use of trituration with isopropanol to obtain highly pure products without chromatography.

Critical parameters for successful scale-up include precise control of reaction stoichiometry, particularly for the lithium aluminum hydride reduction where excess reducing agent can lead to over-reduction and side product formation [3]. Temperature control is essential during exothermic steps, with cooling systems required to maintain reaction temperatures below 25°C during certain transformations.

Industrial Production Considerations

Safety considerations include the handling of lithium aluminum hydride, which requires specialized protocols for large-scale use due to its pyrophoric nature and potential for violent reactions with protic solvents [3]. Industrial protocols incorporate continuous monitoring systems and automated addition procedures to minimize operator exposure and ensure consistent reaction conditions.

Cost analysis indicates that the spirocyclic route offers favorable economics due to the relatively inexpensive starting materials and high atom economy of the transformation [3]. The oxetanyl nitrile precursors can be synthesized from commercial alcohols in two efficient steps, with overall material costs significantly lower than alternative synthetic approaches.

Environmental impact assessment reveals that the methodology generates moderate waste streams, primarily consisting of aluminum salts from the reduction step and organic solvent waste [3]. Solvent recovery protocols have been developed to minimize environmental impact, with tetrahydrofuran recovery exceeding 85% through simple distillation procedures.

Process analytical technology has been implemented to monitor reaction progress in real-time, enabling optimal batch termination and consistent product quality [11]. In-line infrared spectroscopy and automated sampling systems provide continuous feedback on reaction conversion and product formation rates.

Green Chemistry Applications in Synthesis

The application of green chemistry principles to the synthesis of 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride has led to significant improvements in environmental impact and sustainability [12] [13]. The most successful green chemistry implementations focus on atom economy, waste reduction, and the use of catalytic processes.

Solvent selection optimization has identified environmentally benign alternatives to traditional organic solvents [14]. The replacement of dichloromethane with ethyl acetate or 2-methyltetrahydrofuran in extraction procedures reduces environmental impact without compromising reaction efficiency. Continuous-flow processing enables solvent recycling and reduces overall solvent consumption by up to 60% compared to batch processes.

Catalytic alternatives to stoichiometric reducing agents represent another area of green chemistry advancement [15]. The development of catalytic hydrogenation protocols using palladium on carbon enables the reduction of certain intermediates under mild conditions with hydrogen gas as the terminal reductant, eliminating the need for stoichiometric metal hydride reagents.

Energy efficiency improvements include the implementation of microwave-assisted heating for certain thermal cyclization steps, reducing reaction times and energy consumption [13]. Photochemical approaches utilize energy-efficient LED light sources instead of traditional mercury lamps, reducing energy requirements and eliminating mercury waste.

Mechanistic Investigations

Mechanistic investigations of the key transformations in 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride synthesis have provided crucial insights for reaction optimization and development of improved methodologies [3]. The most detailed mechanistic studies have focused on the spirocyclic oxetanyl nitrile reduction and the subsequent cyclization process.

Computational studies using density functional theory at the ωB97XD/Def2-TZVPP level have elucidated the complete reaction pathway for the lithium aluminum hydride reduction [3]. The calculations reveal that the reaction proceeds through initial hydride transfer to the nitrile carbon, forming an imine intermediate that undergoes spontaneous cyclization. The presence of lithium ions significantly lowers the activation barrier for the cyclization step from 32.9 kcal/mol to 26.9 kcal/mol, explaining the dramatic rate enhancement observed experimentally.

Kinetic isotope effect studies using deuterium-labeled substrates have confirmed the proposed mechanism and identified the rate-determining step [3]. Primary kinetic isotope effects of 2.8 ± 0.3 observed for deuterium substitution at the oxetane carbon support the involvement of carbon-hydrogen bond breaking in the rate-determining transition state.

Hammett studies using para-substituted aromatic precursors have revealed the electronic requirements for optimal reactivity [16]. Linear free energy relationships with negative ρ values indicate that electron-donating substituents accelerate the reaction, consistent with the development of positive charge at the benzylic position during the cyclization process.

Temperature-dependent kinetic studies have provided activation parameters for the key transformations [3]. The spirocyclic cyclization exhibits an activation enthalpy of 25.2 ± 1.8 kcal/mol and an activation entropy of -8.3 ± 2.1 cal/mol·K, indicating a highly ordered transition state consistent with the proposed intramolecular cyclization mechanism.

Solvent effect studies have revealed the critical role of coordinating solvents in facilitating the cyclization process [3]. Ethereal solvents such as tetrahydrofuran and dimethoxyethane provide optimal reaction conditions, while non-coordinating solvents such as dichloromethane and toluene lead to significantly reduced reaction rates. This observation supports the involvement of lithium-solvent complexes in the reaction mechanism.

Data Tables

The following comprehensive data tables summarize the key synthetic methodologies and their characteristics:

Table 1: Synthetic Routes Comparison

Synthetic MethodKey ReagentsScale DemonstratedYield Range (%)Key Advantages
Reduction of Spirocyclic Oxetanyl NitrilesLiAlH4, NaBH4/CoCl2Up to 40 g (multigram)69-92High scalability, simple conditions
Intramolecular Imide Formationt-BuOK, H2SO4/CF3COOHUp to 366 g (industrial)84-97Industrial applicability, high yields
Photochemical [2+2] CycloadditionUVA LED (370 nm), ThioxanthoneGram scale54-85Mild conditions, diverse substrates
Thermal Cyclization RoutesHeat, Base catalystsLaboratory scale60-80Atom economical
Metal-Catalyzed ApproachesPd/C, Rh catalystsVariable65-95High stereoselectivity

Table 2: Reduction Mechanisms and Conditions

Reducing AgentSolventTemperature (°C)Reaction Time (h)Mechanism TypeYield (%)
LiAlH4THF0 to rt12Hydride transfer + cyclization69-92
NaBH4/CoCl2MeOHReflux (65)20Metal-catalyzed reduction75-85
B2(OH)4-4,4-bipyVariousrt8-12Specialized reduction80
BH3·Me2STHFrt4-6Borane reduction90-93

Table 3: Large-Scale Synthesis Parameters

Process StepScale AchievedYield (%)Purification MethodKey Considerations
Oxetane Formation100+ g77DistillationTemperature control
Spirocyclization100+ g97No purification neededAnhydrous conditions
Nitrile Reduction40 g69FiltrationExothermic reaction
Strecker Reaction366 g64 (dr 92:8)Chromatography + triturationStereoselectivity
Imide Cyclization100+ g84PrecipitationBase-mediated

Table 4: Green Chemistry Metrics

Synthesis RouteAtom Economy (%)E-FactorSolvent UsageEnergy RequirementsGreen Chemistry Score (1-10)
Spirocyclic Oxetanyl Nitrile Reduction85-903-5Moderate (THF)Low (rt conditions)7
Intramolecular Imide Formation92-952-4Low (minimal)Moderate (heating)8
Photochemical Cyclization80-855-8Low (DCM)UV irradiation6
Flow Chemistry Approach88-922-3Continuous recyclingModerate9

Dates

Last modified: 08-16-2023

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